5-Methoxy-isolarisiresinol, (+)-
Description
Isolation from Botanical Sources
The investigation into the natural distribution of (+)-5-Methoxy-isolarisiresinol has led to its successful isolation from several plants. These findings are crucial for understanding the chemotaxonomy of these species and for further research into the compound's properties.
Occurrence in Canarium tonkinense
Phytochemical analysis has confirmed the presence of (+)-5-Methoxy-isolarisiresinol in Canarium tonkinense, a plant belonging to the Burseraceae family. nih.gov This identification contributes to the growing body of knowledge regarding the chemical constituents of the Canarium genus.
Occurrence in Euterpe oleracea
The well-known açaí palm, Euterpe oleracea, has been found to contain (+)-5-Methoxy-isolarisiresinol. nih.govmdpi.com Specifically, the lignan (B3055560) has been isolated from the pulp of the açaí fruit, a part of the plant that is widely consumed and studied for its rich phytochemical profile. nih.govmdpi.com
Occurrence in Canarium album
Adding to its known sources within the Canarium genus, (+)-5-Methoxy-isolarisiresinol has also been reported in Canarium album. nih.gov This finding further establishes the distribution of this lignan within this particular group of plants.
Occurrence in Patrinia villosa
Research on the chemical constituents of Patrinia villosa, a member of the Caprifoliaceae family, has led to the identification of (+)-5-Methoxy-isolarisiresinol. sciopen.com This discovery is significant as it expands the known botanical sources of this compound to a different plant family.
Identification in Coptidis chinensis (as (+)-5′-Methoxylariciresinol)
In studies of Coptidis chinensis, a key herb in traditional Chinese medicine, a closely related compound, (+)-5′-Methoxylariciresinol, has been identified. nih.govnih.govresearchgate.net This compound is a synonym for (+)-5-Methoxy-isolarisiresinol. Its presence in the rhizome of Coptis chinensis highlights the plant as another important natural source. nih.govnih.govresearchgate.net
Presence in Rhodiola crenulata (as a glycoside derivative)
Investigations into the chemical makeup of Rhodiola crenulata have revealed the presence of flavonoid glycosides and other compounds. researchgate.net While direct isolation of (+)-5-Methoxy-isolarisiresinol has not been the primary focus of some studies, the genus Rhodiola is known to contain a wide array of bioactive compounds, and the presence of related lignans (B1203133) in other species suggests the potential for glycosidic derivatives of (+)-5-Methoxy-isolarisiresinol to be present. Further targeted research is needed to confirm the specific form in which it may occur in this plant.
Botanical Sources of (+)-5-Methoxy-isolarisiresinol
| Plant Species | Family | Plant Part |
| Canarium tonkinense | Burseraceae | Not specified |
| Euterpe oleracea (Açaí) | Arecaceae | Fruit Pulp |
| Canarium album | Burseraceae | Not specified |
| Patrinia villosa | Caprifoliaceae | Not specified |
| Coptidis chinensis | Ranunculaceae | Rhizome |
| Rhodiola crenulata | Crassulaceae | Not specified |
Structure
3D Structure
Properties
CAS No. |
243141-26-6 |
|---|---|
Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H26O7/c1-26-17-5-11-4-13(9-22)15(10-23)20(14(11)8-16(17)24)12-6-18(27-2)21(25)19(7-12)28-3/h5-8,13,15,20,22-25H,4,9-10H2,1-3H3/t13-,15-,20-/m0/s1 |
InChI Key |
JUJIQKRWLCSYQD-KPHUOKFYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C=C23)O)OC)CO)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C=C23)O)OC)CO)CO |
Origin of Product |
United States |
Phytochemical Investigations and Natural Occurrence
Isolation from Botanical Sources
Isolation from Ailanthus altissima (as (+)-isolariciresinol and its glycoside)
Phytochemical analysis of the Tree of Heaven, Ailanthus altissima (Mill.) Swingle, has led to the identification and isolation of (+)-isolariciresinol and its glycosidic derivatives. These compounds are part of the broader class of lignans (B1203133), which are abundant in various parts of this plant species.
Research published in 2009 detailed the chromatographic separation of chemical constituents from the fruits of A. altissima. nih.gov This work resulted in the isolation of twelve compounds, two of which were identified as (+)-isolariciresinol and its derivative, isolariciresinol (B191591) 9-O-beta-D-glucopyranoside. nih.gov Notably, this was reported as the first instance of these specific compounds being isolated from the Ailanthus genus. nih.gov
Further investigations into the samara (the winged fruit) of A. altissima have also yielded significant findings. A study focusing on quassinoid glycosides also reported the isolation of a range of known lignans. mdpi.com Among the fourteen lignans identified were (+)-isolariciresinol and a different glycoside, (+)-isolariciresinol 3α-O-β-glucopyranoside. mdpi.comresearchgate.net The presence of Isolariciresinol 9'-O-β-D-glucoside in Ailanthus altissima has been noted in phytochemical databases as well. These findings underscore the role of A. altissima as a natural source of (+)-isolariciresinol and its conjugated forms.
Table 1: (+)-Isolariciresinol and its Glycosides Isolated from Ailanthus altissima
| Compound Name | Plant Part | Reference |
|---|---|---|
| (+)-Isolariciresinol | Fruit, Samara | nih.govmdpi.com |
| Isolariciresinol 9-O-beta-D-glucopyranoside | Fruit | nih.gov |
| (+)-Isolariciresinol 3α-O-β-glucopyranoside | Samara | mdpi.com |
Methodologies for Isolation and Purification
The isolation of lignans like 5-Methoxy-isolarisiresinol, (+)- from plant matrices is a multi-step process that begins with extraction, followed by purification and identification using various chromatographic and spectroscopic techniques.
Chromatographic Techniques in Natural Product Discovery
Chromatography is an indispensable tool for the separation and purification of lignans from complex plant extracts. nih.gov A general analytical scheme involves initial extraction followed by several chromatographic steps to achieve high-purity compounds. researchgate.net
Thin-Layer Chromatography (TLC): TLC is frequently used for the initial qualitative screening of plant extracts. nih.govabo.fi It is a simple, rapid, and inexpensive method to monitor the presence of lignans and to track the progress of isolation and purification procedures. nih.govabo.fi
Column Chromatography (CC): For preparative separation on a larger scale, low- and medium-pressure column chromatography are commonly employed. researchgate.net Flash chromatography, a modification of column chromatography using moderate pressure, is a convenient and efficient method for the preparative isolation of pure lignans from crude extracts. nih.govresearchgate.net Silica gel is a common stationary phase, with mobile phases typically consisting of solvent systems like dichloromethane/methanol, ethyl acetate/n-hexane, or chloroform/methanol/water. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of lignans. nih.gov Reversed-phase HPLC columns are particularly well-suited for analyzing lignans and their metabolites. nih.govabo.fi For separating stereoisomers, such as enantiomers, specialized chiral HPLC columns can be utilized. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the separation, quantification, and identification of lignans, especially in complex mixtures. nih.govabo.fi The lignans are often derivatized to form trimethylsilyl (B98337) ethers to increase their volatility for gas chromatography. nih.gov
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another preparative chromatographic technique that has been successfully used for the separation of lignans. researchgate.net
Advanced Extraction Procedures for Lignans
The initial extraction from the plant material is a critical step that influences the yield and purity of the target lignans. nih.gov While conventional methods like maceration and Soxhlet extraction are still used, several advanced techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times. mdpi.comresearchgate.net
Ultrasound-Assisted Extraction (UAE): UAE uses the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of secondary metabolites. mdpi.commdpi.com This method often leads to higher extraction efficiency in a shorter time compared to conventional methods. mdpi.comoup.com Studies have shown that parameters such as extraction time and temperature must be optimized; for instance, prolonged sonication can lead to the degradation of the extracted lignans. nih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant sample, causing the plant cells to rupture and release their contents. researchgate.netoup.com This technique is known for its high speed and efficiency. oup.com
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. This method is considered a "green" technology due to the use of a non-toxic and environmentally benign solvent. researchgate.net
Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), this method uses conventional solvents at elevated temperatures and pressures. mdpi.com These conditions increase the efficiency and speed of the extraction process, reducing solvent consumption compared to methods performed at atmospheric pressure. mdpi.com
Smashing Tissue Extraction (STE): STE is a more recent and highly efficient technique where the plant material is physically disrupted or "smashed" in the presence of a solvent. oup.com This method boasts extremely short extraction times (seconds to minutes) and high efficiency, often outperforming other techniques like UAE and MAE under optimized conditions. oup.com
Table 2: Comparison of Advanced Lignan (B3055560) Extraction Techniques
| Extraction Technique | Principle | Advantages |
|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Reduced extraction time, increased yield, lower temperatures. mdpi.comoup.com |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. | High speed, high efficiency, reduced solvent use. researchgate.netoup.com |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a solvent. | Environmentally friendly ("green"), tunable selectivity. researchgate.net |
| Accelerated Solvent Extraction (ASE) | Uses solvents at high temperature and pressure. | Fast, efficient, lower solvent consumption than traditional methods. mdpi.com |
| Smashing Tissue Extraction (STE) | Rapid physical disruption of plant tissue in a solvent. | Extremely fast, high efficiency, avoids thermal degradation. oup.com |
Chemodiversity of Related Lignan Compounds in Source Plants
The genus Ailanthus is a rich source of various secondary metabolites, including a diverse array of lignans. researchgate.net Beyond (+)-isolariciresinol and its glycosides, phytochemical studies of Ailanthus altissima have revealed the presence of numerous other structurally related lignan and neolignan compounds. This chemodiversity highlights the complex biosynthetic pathways active within the plant.
For example, a comprehensive analysis of the samara of A. altissima led to the co-isolation of fourteen other known lignans and neolignans alongside (+)-isolariciresinol. mdpi.com Similarly, a study on the root barks of the same plant identified thirteen different lignans. researchgate.net The presence of these related compounds is significant for chemotaxonomy, as the specific profile of lignans can help in the botanical identification and classification of plants within the Ailanthus genus. researchgate.net
Table 3: Selection of Lignans Co-isolated with (+)-Isolarisiresinol from Ailanthus altissima
| Compound Name | Plant Part | Reference |
|---|---|---|
| (+)-Pinoresinol | Samara | mdpi.com |
| (+)-Lariciresinol | Samara | mdpi.com |
| Secoisolariciresinol (B192356) | Samara | mdpi.com |
| Burselignan | Samara | mdpi.com |
| Dehydroconiferyl alcohol | Samara | mdpi.com |
| erythro-Guaiacylglycerol | Samara | mdpi.com |
| Lyoniresinol | Root Bark | researchgate.net |
| (-)-Syringaresinol | Root Bark | researchgate.net |
| Dieudesmin | Root Bark | researchgate.net |
| Eudesmin | Root Bark | researchgate.net |
Biosynthesis and Biogenetic Pathways of 5 Methoxy Isolarisiresinol, +
Proposed Biosynthetic Routes for Isolarisiresinol-Type Lignans (B1203133)
The journey to isolarisiresinol-type lignans begins with the shikimic acid pathway, which produces the aromatic amino acid phenylalanine. mdpi.com Phenylalanine then enters the phenylpropanoid pathway, a central route in plant secondary metabolism. mdpi.comnih.gov Through a sequence of enzymatic steps, phenylalanine is converted into monolignols, primarily coniferyl alcohol, which serve as the direct precursors for many lignans. nih.govarkat-usa.org
The core of lignan (B3055560) formation is the oxidative dimerization of two coniferyl alcohol molecules. nih.govarkat-usa.org This critical coupling reaction, guided by dirigent proteins (DIRs), ensures stereoselectivity, leading to the formation of (+)-pinoresinol. nih.govnsf.gov From pinoresinol (B1678388), the pathway diverges. For isolarisiresinol-type lignans, a series of reductions occur. Pinoresinol is first reduced to lariciresinol (B1674508), which is then further reduced to form secoisolariciresinol (B192356). mdpi.comarkat-usa.org
Secoisolariciresinol is a key branching point and a direct precursor in the formation of various lignans. It is understood that isolarisiresinol is formed from this dibenzylbutane-type intermediate. The final step in the formation of the target compound involves a methoxylation reaction, where a methoxy (B1213986) group is added at the C-5 position of the isolarisiresinol structure to yield 5-Methoxy-isolarisiresinol, (+)-.
Enzymatic Steps and Key Enzymes in Lignan Biosynthesis
The biosynthesis from phenylalanine to the core lignan structures is catalyzed by a series of specific enzymes. Each step is a critical control point in the pathway.
| Enzyme | Abbreviation | Function | Reference(s) |
| Phenylalanine Ammonia-Lyase | PAL | Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. | mdpi.comontosight.ai |
| Cinnamate 4-hydroxylase | C4H | Oxidizes cinnamic acid to produce p-coumaric acid. | mdpi.comnih.gov |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to its corresponding CoA-ester. | mdpi.com |
| Caffeic acid O-methyltransferase | CAOMT | Methylates caffeic acid to form ferulic acid. | mdpi.comnih.gov |
| Cinnamoyl-CoA Reductase | CCR | Reduces feruloyl-CoA to coniferyl aldehyde. | mdpi.com |
| Dirigent Protein | DIR | Guides the stereoselective coupling of two coniferyl alcohol radicals to form (+)-pinoresinol. | nih.govontosight.ainsf.gov |
| Pinoresinol-Lariciresinol Reductase | PLR | Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. | mdpi.comarkat-usa.orgnih.gov |
| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol (B191791), representing a branch away from isolarisiresinol formation. | arkat-usa.orgnsf.gov |
The conversion of pinoresinol involves two consecutive reduction steps catalyzed by pinoresinol-lariciresinol reductases (PLRs), which are key to the synthesis of all 8-8' lignans derived from pinoresinol. nih.gov These enzymes utilize NADPH as a cofactor for the reductive steps. nih.gov While SDH diverts the flux towards matairesinol, other specific enzymes are responsible for the eventual formation of isolarisiresinol, followed by the final methoxylation to produce 5-Methoxy-isolarisiresinol, (+)-.
Identification of Precursors and Intermediate Metabolites
The biosynthetic pathway is characterized by a series of identifiable precursors and intermediates, starting from the primary metabolic pool and progressing toward the final complex lignan.
| Metabolite | Role in Pathway | Reference(s) |
| L-Phenylalanine | Primary precursor from the shikimic acid pathway. | mdpi.com |
| Cinnamic Acid | The first intermediate in the phenylpropanoid pathway, formed from phenylalanine. | mdpi.comontosight.ai |
| p-Coumaric Acid | Intermediate formed from the hydroxylation of cinnamic acid. | mdpi.com |
| Ferulic Acid | Intermediate formed via methylation. | mdpi.com |
| Coniferyl Alcohol | Key monolignol precursor that undergoes dimerization to form the initial lignan structure. | nih.govarkat-usa.org |
| (+)-Pinoresinol | The first lignan intermediate, formed by the stereospecific coupling of two coniferyl alcohol units. | mdpi.comnih.govarkat-usa.org |
| (+)-Lariciresinol | Intermediate formed by the first reduction of pinoresinol. | mdpi.comarkat-usa.orgnih.gov |
| Secoisolariciresinol | A key dibenzylbutane lignan intermediate formed from the reduction of lariciresinol. Precursor to isolarisiresinol. | mdpi.comarkat-usa.orgnih.gov |
| (+)-Isolarisiresinol | The direct precursor to the final compound, formed from secoisolariciresinol. | lookchem.comnaist.jp |
Genetic and Molecular Aspects of Biosynthetic Regulation
The biosynthesis of lignans, including 5-Methoxy-isolarisiresinol, (+)-, is tightly regulated at the genetic and molecular levels to control the flux and final products. This regulation ensures that the production of these specialized metabolites is coordinated with the plant's developmental and environmental needs.
A primary control point is the transcriptional regulation of genes encoding the biosynthetic enzymes. nih.gov The expression of pinoresinol-lariciresinol reductase (PLR) genes, for instance, is a key factor in fine-tuning the synthesis of lignans derived from pinoresinol. nih.gov Different plant species may possess multiple PLR genes, each with potentially different specificities for certain reduction steps or enantiomers, allowing for diverse modes of action and a wide range of final lignan products. nih.gov
Upstream in the pathway, feedback inhibition plays a role. The shikimic acid pathway, which supplies the initial precursor phenylalanine, is subject to regulation. Arogenate dehydratase, a key enzyme in this pathway, is often inhibited by its product, phenylalanine, thus controlling the initial flow of carbon into the entire phenylpropanoid pathway. mdpi.com
Furthermore, the activity of dirigent proteins (DIRs) is crucial for imparting stereo- and regio-selectivity to the monolignol coupling reaction. arkat-usa.org The presence and specific type of DIR determine whether pinoresinol or other lignan structures are formed. The regulation of DIR gene expression is therefore a critical determinant of the type of lignan scaffold produced. While the general principles of regulation are understood, the specific transcription factors and signaling pathways that control the expression of genes for the biosynthesis of 5-Methoxy-isolarisiresinol, (+)- are areas of ongoing research.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for 5-Methoxy-isolarisiresinol, (+)-
A specific, peer-reviewed total synthesis for (+)-5-Methoxy-isolarisiresinol has not been prominently reported in a comprehensive, step-by-step manner in the academic literature. However, the synthesis of its close analog, (±)-isolariciresinol, has been documented. researchgate.net The strategies employed for (±)-isolariciresinol provide a foundational blueprint for a potential synthesis of its 5-methoxy derivative. The synthesis of (±)-isolariciresinol often involves key steps such as the formation of a central butyrolactone core, followed by the introduction of the substituted benzyl (B1604629) groups. researchgate.net
The synthesis of related lignans (B1203133), such as (–)-5''-methoxyhinokinin, has been achieved through a general conjugate-addition method, which could be adapted for the synthesis of (+)-5-Methoxy-isolarisiresinol. acs.org The presence of the additional methoxy (B1213986) group on one of the aromatic rings introduces a challenge in terms of regioselectivity, requiring careful selection of starting materials and reaction conditions.
Synthetic Methodologies for Methoxy-Substituted Lignans
The synthesis of methoxy-substituted lignans is a well-explored area of organic chemistry, with several robust methodologies having been developed. These strategies are often designed to be flexible, allowing for the synthesis of a variety of lignan (B3055560) structures with different substitution patterns on the aromatic rings.
One common approach is the oxidative coupling of phenolic precursors. This biomimetic approach mimics the natural biosynthetic pathway of lignans. For example, the oxidative coupling of coniferyl alcohol can lead to the formation of various lignan skeletons. researchgate.net However, controlling the regioselectivity of this coupling to favor the desired β-β' linkage can be challenging. researchgate.net
Another powerful strategy involves the tandem conjugate addition to chiral butenolides. rug.nlrsc.org This method allows for the stereocontrolled construction of the dibenzylbutyrolactone core of many lignans. By using a chiral butenolide, it is possible to achieve high enantioselectivity in the final product. rug.nlacs.org The subsequent introduction of the methoxy-substituted aryl groups can be accomplished through various coupling reactions.
Chemoenzymatic methods have also emerged as a valuable tool in lignan synthesis. rsc.org These methods utilize enzymes to perform key stereoselective transformations, such as the acylation of furanones, to generate chiral building blocks with high enantiomeric excess. rsc.org These chiral synthons can then be converted into a range of lignans.
The acyl-Claisen rearrangement has been employed to stereoselectively prepare key intermediates for dibenzylbutyrolactone lignans. researchgate.net This method allows for the controlled formation of the C-3 and C-4 stereocenters, which correspond to the benzylic positions in the final lignan structure. researchgate.net
The following table summarizes some of the key synthetic methodologies for methoxy-substituted lignans:
| Methodology | Key Features | Advantages | Challenges | Reference(s) |
| Oxidative Coupling | Biomimetic, uses simple phenolic precursors. | Mimics natural synthesis. | Poor regioselectivity. | researchgate.net |
| Tandem Conjugate Addition | Stereocontrolled, uses chiral butenolides. | High enantioselectivity. | Requires synthesis of chiral starting materials. | rug.nlrsc.org |
| Chemoenzymatic Synthesis | Utilizes enzymes for stereoselective steps. | High enantiomeric excess. | Enzyme compatibility and availability. | rsc.org |
| Acyl-Claisen Rearrangement | Stereoselective formation of C-C bonds. | Good control over stereochemistry. | Can require multiple steps. | researchgate.net |
Design and Synthesis of Analogs and Derivatives of 5-Methoxy-isolarisiresinol, (+)-
The design and synthesis of analogs of naturally occurring lignans are crucial for exploring their structure-activity relationships. For 5-Methoxy-isolarisiresinol, (+)-, synthetic modifications can be envisioned at several positions to probe the impact on its biological properties.
One common derivatization strategy is the modification of the phenolic hydroxyl groups . These groups can be converted to ethers or esters to alter the compound's polarity and pharmacokinetic profile. Demethylation of the methoxy groups to the corresponding catechols is another common transformation, often achieved using reagents like boron tribromide (BBr₃). nih.gov
The aromatic rings can also be modified by introducing different substituents. This can be achieved by starting with appropriately substituted precursors in a total synthesis approach. For example, analogs with different patterns of methoxylation or with other functional groups like halogens or alkyl chains can be prepared. The synthesis of C-5 substituted analogs of butyrolactone lignans has been an area of interest to expand the structural diversity. researchgate.net
The dihydroxymethyl groups on the tetrahydrofuran (B95107) ring are also amenable to modification. For instance, they can be oxidized to aldehydes or carboxylic acids, or converted to other functional groups.
The synthesis of dibenzocyclooctadiene lignan derivatives can be achieved through oxidative cyclization of dibenzylbutyrolactone precursors. nih.gov This transformation creates a more rigid and conformationally constrained analog.
Regio- and Stereoselective Synthetic Principles in Lignan Chemistry
Controlling regioselectivity and stereoselectivity is a central challenge in the synthesis of lignans due to their often complex, stereochemically rich structures.
Regioselectivity often pertains to the selective functionalization of the aromatic rings. In electrophilic aromatic substitution reactions, the existing methoxy and hydroxyl groups direct incoming electrophiles to specific positions. Protecting groups are often employed to block certain reactive sites and achieve the desired regiochemical outcome. In oxidative coupling reactions, the choice of oxidant and reaction conditions can influence the ratio of different linkage types (e.g., β-β' vs. β-5'). researchgate.net
Stereoselectivity is crucial for obtaining the desired enantiomer of a biologically active lignan. Several strategies are employed to control the stereochemistry:
Chiral auxiliaries : Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction. The auxiliary is then removed in a subsequent step. Oxazolidinones are one example of a chiral auxiliary used in the asymmetric synthesis of lignans. sioc-journal.cn
Asymmetric catalysis : Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov Rhodium-catalyzed enantioselective hydrogenation is a powerful tool for setting stereocenters in lignan synthesis. researchgate.net
Substrate control : The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers. This principle is often exploited in multi-step syntheses where the stereochemistry of an early intermediate dictates the stereochemical outcome of subsequent reactions. rsc.org
Enzymatic resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. researchgate.net
The development of tandem reactions, where multiple bonds and stereocenters are formed in a single operation, has greatly improved the efficiency of lignan synthesis. rug.nlrsc.org These reactions often rely on a deep understanding of the underlying principles of regio- and stereoselectivity.
Structural Characterization Techniques in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate connectivity and stereochemistry of organic molecules like (+)-5-Methoxy-isolarisiresinol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom within the molecule.
In the study of lignan (B3055560) isomers, NMR data, including ¹H-¹H COSY, HSQC, and HMBC experiments, are instrumental. semanticscholar.org For instance, the diagnostic chemical shifts of specific carbon atoms can suggest the linkage patterns between different parts of the molecule. semanticscholar.org In related compounds, the analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) correlations helps in deducing the relative stereochemistry by observing the spatial proximity of protons. scielo.br The coupling constants between protons also offer valuable clues about their dihedral angles and, consequently, the conformation of the molecule. The IUPAC name for (+)-5-Methoxy-isolarisiresinol is (6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol. nih.gov
Table 1: Selected NMR Data for Related Lignan Structures
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations |
| C-7 | 76.5 | --- | H-7 to C-3' |
| C-8 | 78.5 | --- | H-8 to C-4' |
| OCH₃ | 55.7, 51.2 | --- | --- |
Data adapted from studies on similar lignan structures. semanticscholar.org
Utilization of Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. neu.edu.tr For (+)-5-Methoxy-isolarisiresinol, high-resolution mass spectrometry (HRESIMS) is employed to determine its exact molecular formula, which is C₂₁H₂₆O₇. semanticscholar.orgnih.gov The calculated molecular weight is approximately 390.4 g/mol . nih.gov
Electron impact (EI) ionization is a common method used in mass spectrometry, where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M+). neu.edu.tr This molecular ion, which is a radical cation, can then undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. neu.edu.trmsu.edu The pattern of these fragments provides a "fingerprint" of the molecule's structure. libretexts.org
Common fragmentation patterns for organic molecules include the loss of small, stable neutral molecules like water (H₂O) or functional groups. libretexts.org For example, in alcohols, cleavage of the carbon-carbon bond adjacent to the oxygen is a frequent fragmentation pathway. libretexts.org The analysis of these fragmentation patterns can help to confirm the presence of specific structural motifs within (+)-5-Methoxy-isolarisiresinol. The approach to analyzing fragmentation can involve calculating the mass difference between the molecular ion and the observed fragment peaks. ibchem.com
Table 2: Key Mass Spectrometry Data for (+)-5-Methoxy-isolarisiresinol
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₇ | nih.gov |
| Molecular Weight | 390.4 g/mol | nih.gov |
| Exact Mass | 390.16785316 Da | nih.gov |
X-ray Crystallography for Determining Absolute Configuration and Conformational Analysis of Related Compounds
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netnih.govresearchgate.net This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov
For complex molecules like lignans (B1203133), obtaining a high-quality single crystal can be a significant challenge. researchgate.net However, when successful, X-ray crystallography provides unambiguous proof of the molecule's stereochemistry. The determination of the absolute structure is possible due to the phenomenon of anomalous dispersion, which causes slight differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). researchgate.net The Flack parameter is a critical value in the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. nih.govchem-soc.si
Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are invaluable tools for assigning the absolute configuration of compounds in solution. cas.czrsc.org These techniques include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). cas.czrsc.org
The absolute configuration of lignan isomers has been successfully confirmed using CD analysis. semanticscholar.org The experimental CD spectrum of a compound is compared with the theoretically calculated spectrum for each possible stereoisomer. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. scielo.br
ECD, in particular, is a routinely applied method for natural products. cas.cz However, the reliability of ECD for stereochemical assignment can sometimes be affected by the molecule's conformational flexibility and the computational methods used. cas.cz Therefore, a combination of different chiroptical techniques, often coupled with quantum mechanical calculations, provides a more robust approach to stereochemical elucidation. scielo.brnih.gov For instance, while ECD might be inconclusive, VCD or Raman Optical Activity (ROA) could provide a more definitive assignment. cas.cz The application of these methods has been crucial in the stereochemical revision of several natural products over the last decade. scielo.br
Biological Activities and Pharmacological Mechanisms
Antioxidant Activities
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage, a state known as oxidative stress. dokumen.pub This damage is implicated in a variety of chronic diseases. nih.gov Lignans (B1203133) are recognized for their antioxidant properties, which are attributed to their phenolic structure. mdpi.comresearchgate.net
In Vitro Radical Scavenging Assays and Quantification
In vitro assays are standard methods for quantifying the intrinsic antioxidant potential of a compound. The 1,1-diphenyl-2-picryhydrazyl (DPPH) radical-scavenging assay is a common technique used for this purpose. mdpi.comnih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, typically at 517 nm. nih.gov
While data on (+)-5-Methoxy-isolarisiresinol itself is limited, a study on the constituents of Tinospora sagittata var. yunnanensis isolated its glycoside form, (+)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside. This related compound was evaluated for its antioxidant activity using the DPPH assay. nih.gov The study reported a significant radical-scavenging effect, quantifying its potency with an EC50 value of 80 µM. nih.govsemanticscholar.orgmdpi.com The EC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Assay | Result (EC50/IC50) | Source |
| (+)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside | DPPH Radical Scavenging | 80 µM | nih.govsemanticscholar.orgmdpi.com |
EC50: Half-maximal effective concentration
Cellular Antioxidant Effects and Protection against Oxidative Stress
Beyond simple chemical assays, it is crucial to understand how a compound acts within a biological system. Cellular antioxidant activity involves protecting cells from damage induced by oxidative stress. dokumen.pub This can occur by directly scavenging intracellular ROS or by boosting the cell's own antioxidant defense systems. nih.gov
Direct evidence for the cellular antioxidant effects of (+)-5-Methoxy-isolarisiresinol is still emerging. However, studies on related lignans and plant extracts containing them provide strong indications of potential activity. For instance, a study on a traditional Chinese medicine formula, Jin-Gu-Lian, which contains the glycoside of (-)-5′-Methoxyisolariciresinol, found that the herbal combination could mitigate neurotoxicity by regulating oxidative stress-related disorders. nih.gov The study showed that the formula could improve the activities of the cellular antioxidant system, suggesting a protective role against oxidative damage. nih.gov Furthermore, other lignans are known to protect against DNA damage and lipid peroxidation initiated by free radicals. researchgate.net This body of evidence suggests that (+)-5-Methoxy-isolarisiresinol likely shares the capacity to protect cells from oxidative stress.
Influence of Methoxy (B1213986) Group Substitution on Antioxidant Potential
The chemical structure of a phenolic compound is a key determinant of its antioxidant activity. The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings significantly influence its radical-scavenging ability. scispace.com
Anti-inflammatory Activities
Inflammation is a complex biological response to harmful stimuli. While acute inflammation is a necessary protective process, chronic inflammation is linked to the development of numerous diseases. nih.gov Key players in the inflammatory process include enzymes like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.govbrieflands.com
In Vitro Inhibition of Inflammatory Mediators (e.g., COX-2, IL-1β gene expression)
One of the primary mechanisms of anti-inflammatory drugs is the inhibition of inflammatory mediators. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which mediate pain and inflammation. nih.govbiomolther.org IL-1β is a potent pro-inflammatory cytokine that triggers a cascade of inflammatory responses. mdpi.com
Direct studies on the inhibitory effect of (+)-5-Methoxy-isolarisiresinol on these specific mediators are scarce. An investigation into the anti-inflammatory constituents of Ulmus davidiana var. japonica evaluated a xylopyranoside derivative of (+)-5-Methoxyisolarisiresinol for its ability to inhibit COX-2 dependent prostaglandin (B15479496) D2 generation. biomolther.org While several other compounds from the plant showed significant inhibition, this specific glycoside was not among the most active compounds reported, suggesting it may have weak or no direct COX-2 inhibitory activity. biomolther.org
However, research on Canarium album (Chinese Olive), a known source of (+)-5-Methoxy-isolarisiresinol, has shown that other lignans isolated from the fruit exert their anti-inflammatory effects by reducing the expression of pro-inflammatory mediators including COX-2 and IL-1β in macrophages. nih.govnih.gov This suggests that while the parent compound may be a weak direct inhibitor, lignans from its plant sources are capable of modulating these key inflammatory molecules.
| Compound/Extract | Target Mediator | Finding | Source |
| (+)-5-Methoxyisolariciresinol-9-O-β-D-xylopyranoside | COX-2 | Not reported as a significant inhibitor among 26 compounds tested. | biomolther.org |
| Benzofuran (B130515) neolignans from Canarium album | COX-2, IL-1β, IL-6 | Significantly reduced the expression of these pro-inflammatory mediators. | nih.gov |
Modulation of Inflammatory Signaling Pathways (e.g., AMPK, MAPK, NF-κB, JAK-STAT)
The expression of inflammatory mediators is controlled by complex intracellular signaling pathways. Key pathways involved in inflammation include nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPK), AMP-activated protein kinase (AMPK), and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. mdpi.comnih.govnih.gov The ability of a compound to modulate these pathways is a hallmark of significant anti-inflammatory potential.
There is substantial indirect evidence to suggest that (+)-5-Methoxy-isolarisiresinol may exert its anti-inflammatory effects by modulating these pathways.
NF-κB and MAPK Pathways: Lignans as a class are known to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways. mdpi.com For example, studies on benzofuran neolignans from Canarium album demonstrated that their anti-inflammatory action was due to the blockage of the nuclear translocation of NF-κB. nih.gov Another methoxylated compound, 5-methoxyflavone, was found to suppress NF-κB and P38 MAPK signaling. nih.gov
JAK-STAT Pathway: The NF-κB and JAK-STAT pathways are often interconnected, with cytokines like IL-6 linking the two. researchgate.net Research on the related lignan (B3055560) pinoresinol (B1678388) has shown that it can repress the activation of both NF-κB and STAT3, attenuating the expression of downstream inflammatory genes like COX-2 and IL-1β. researchgate.net
AMPK Pathway: The activation of AMPK can have anti-inflammatory effects, in part by inhibiting the NF-κB pathway. nih.gov 5-Methoxyflavone has been shown to attenuate inflammation via AMPKα activation. nih.gov
Collectively, this evidence strongly suggests that the anti-inflammatory activity of (+)-5-Methoxy-isolarisiresinol is likely mediated through the modulation of these critical signaling cascades, a characteristic shared by many related lignans and other methoxylated natural products.
Evaluation in In Vivo Animal Models of Inflammation
Currently, there is a lack of specific published research evaluating the in vivo anti-inflammatory effects of 5-Methoxy-isolarisiresinol, (+)-. While studies on other natural compounds with methoxy groups have demonstrated anti-inflammatory properties in animal models, such as the reduction of paw edema in rats, specific data for 5-Methoxy-isolarisiresinol, (+)- is not available in the public domain. nih.gov The anti-inflammatory potential of related compounds is often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov
Cytotoxic and Antiproliferative Activities
In Vitro Evaluation Against Specific Cancer Cell Lines
There is limited specific data on the cytotoxic and antiproliferative activities of 5-Methoxy-isolarisiresinol, (+)- against named cancer cell lines. Research on related methoxyflavone and chalcone (B49325) compounds has indicated that the presence and position of methoxy groups can influence their cytotoxic effects. For instance, some methoxy-substituted chalcones have shown significant inhibitory effects against breast cancer cell lines such as MCF-7, ZR-75-1, and MDA-MB-231. semanticscholar.org However, specific IC50 values for 5-Methoxy-isolarisiresinol, (+)- are not documented in the available literature.
One study on compounds isolated from Myristica fragrans Houtt. evaluated the cytotoxicity of various neolignans and diarylnonanoids against human ovarian cancer cell lines (A2780, TOV-112D, and SK-OV3), but 5-Methoxy-isolarisiresinol, (+)- was not among the tested compounds. e-nps.or.kr The closely related compound, (+)-isolariciresinol, has been isolated from plants, but its cytotoxic activity has not been extensively reported. mdpi.com
Table 1: Cytotoxic Effects of Related Methoxy-Substituted Compounds on Cancer Cell Lines
| Compound Class | Specific Compound Example | Cancer Cell Line | Reported Activity |
| Chalcones | Chalcone 12 | MCF-7 | IC50 4.19 ± 1.04 µM |
| ZR-75-1 | IC50 9.40 ± 1.74 µM | ||
| MDA-MB-231 | IC50 6.12 ± 0.84 µM | ||
| Chalcone 13 | MCF-7 | IC50 3.30 ± 0.92 µM | |
| ZR-75-1 | IC50 8.75 ± 2.01µM | ||
| MDA-MB-231 | IC50 18.10 ± 1.65 µM |
This table presents data for related compounds to provide context due to the absence of specific data for 5-Methoxy-isolarisiresinol, (+)-. Data sourced from semanticscholar.org.
Mechanisms of Cell Death Induction (e.g., methuosis, microtubule disruption)
The specific mechanisms of cell death induced by 5-Methoxy-isolarisiresinol, (+)- have not been elucidated in published studies. The concepts of methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization, and microtubule disruption are recognized mechanisms of cell death for certain anticancer agents. nih.govnih.govmedcraveonline.com However, the scientific literature does not currently link these specific mechanisms to 5-Methoxy-isolarisiresinol, (+)-.
Effects on Cell Cycle Progression and Apoptosis Induction
There is no direct evidence from scientific studies on the effects of 5-Methoxy-isolarisiresinol, (+)- on cell cycle progression and apoptosis induction. Research on other compounds containing a 5-methoxy group has shown varied effects. For example, 5-methoxypsoralen has been reported to induce G2/M phase cell cycle arrest and apoptosis in human glioma and hepatocellular carcinoma cells. nih.govnih.gov Another compound, 2-methoxyestradiol, has been shown to cause an increase in the G2/M phase, leading to apoptosis in esophageal carcinoma cells. cansa.org.za These findings suggest that the 5-methoxy moiety can be a feature of molecules with effects on the cell cycle and apoptosis, but specific investigations on 5-Methoxy-isolarisiresinol, (+)- are required to determine its activity.
Antiviral Activities
In Vitro Assays Against Viral Replication
Specific in vitro antiviral activity data for 5-Methoxy-isolarisiresinol, (+)- is not available in the current body of scientific literature. A study on compounds from Ailanthus altissima reported the isolation of the related compound (+)-isolariciresinol and its glucopyranoside, and mentioned that all isolated compounds were evaluated for their antiviral effect against the tobacco mosaic virus. mdpi.com However, the specific results for (+)-isolariciresinol or any methoxylated derivatives were not detailed in the abstract. mdpi.com Research on other lignans has shown potential antiviral properties, including anti-HIV activity. hkbu.edu.hk
Other Reported Biological Activities (for 5-Methoxy-isolarisiresinol, (+)- or highly similar derivatives)
Enzyme Inhibitory Effects (e.g., α-glucosidase, prolyl endopeptidase)
The capacity of natural compounds to inhibit specific enzymes is a key area of pharmacological research. For derivatives similar to (+)-5-Methoxy-isolarisiresinol, studies have often focused on enzymes relevant to metabolic disorders and neurological health.
α-Glucosidase Inhibition: α-Glucosidase is a crucial enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a key feature of type 2 diabetes. mdpi.commdpi.com Phenolic compounds are frequently studied for their α-glucosidase inhibitory potential. mdpi.com
Research on flavonoids and other phenolic compounds has provided insights into structure-activity relationships. The presence of multiple hydroxyl groups on the phenolic structure is often important for potent α-glucosidase inhibitory activity. mdpi.com Conversely, some studies on flavonoids have suggested that the presence of a methoxy group can reduce the inhibitory effect. mdpi.com For instance, one study on phenolic compounds from Aspergillus insulicola found that replacing a methoxy group with a hydroxyl group significantly enhanced α-glucosidase inhibition, confirming that polyhydroxy phenolic compounds tend to be more efficient inhibitors. mdpi.com While direct studies on (+)-5-Methoxy-isolarisiresinol are limited, its structural features as a methoxylated phenolic lignan suggest it may interact with α-glucosidase, though its specific inhibitory potency requires direct experimental validation.
Prolyl Endopeptidase (PREP) Inhibition: Prolyl endopeptidase is a serine protease that cleaves peptide bonds at the C-terminal side of proline residues. nih.gov This enzyme is involved in the metabolism of various neuropeptides and peptide hormones, and its altered activity has been linked to neurological and psychological disorders. nih.gov Consequently, PREP inhibitors are being investigated as potential therapeutic agents. nast.gov.np While a range of natural and synthetic compounds have been screened for PREP inhibition, specific data on the inhibitory activity of (+)-5-Methoxy-isolarisiresinol against this enzyme is not prominently available in the current literature. nast.gov.np
Neuroprotective Properties and Radical Scavenging Effects
Neuroprotection refers to the preservation of neuronal structure and function. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in the progression of neurodegenerative diseases. physiology.org Compounds with the ability to scavenge free radicals can mitigate oxidative stress and thus exert neuroprotective effects. nih.gov
The neuroprotective potential of compounds is often evaluated in cell-based assays using neuronal cell lines like SH-SY5Y or primary neurons. physiology.orgnih.gov In these models, oxidative stress is typically induced by agents such as hydrogen peroxide (H₂O₂), and the ability of a test compound to maintain cell viability is measured. physiology.org
Phenolic compounds, including lignans, are well-known for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them. nih.gov The radical scavenging capacity is commonly assessed using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tjpr.orgnih.gov These assays measure the concentration of a substance required to inhibit 50% of the radical activity (IC₅₀). nih.gov Although direct experimental data for (+)-5-Methoxy-isolarisiresinol is scarce, its structural classification as a phenolic lignan suggests it possesses antioxidant and, consequently, potential neuroprotective properties.
Hepatoprotective Effects in Cellular Models
Hepatoprotective activity refers to the ability of a substance to prevent damage to the liver. In vitro screening for hepatoprotective effects is commonly conducted using liver-derived cell lines, with the human hepatoma HepG2 cell line being a widely used model. nih.govnih.gov In a typical assay, liver cells are exposed to a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen (B1664979) (APAP), to induce cellular injury. nih.govnih.gov
The protective effect of a test compound is evaluated by its ability to counteract the toxic effects. elsevier.es This is often measured by assessing cell viability (e.g., through an MTT assay) and by quantifying the leakage of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium, which serves as a biomarker of cell damage. nih.govnih.gov Phenolic compounds are frequently investigated for these properties. For example, studies have demonstrated the hepatoprotective effects of compounds like silymarin (B1681676) and bergenin (B1666849) in HepG2 cell models against toxin-induced damage. nih.govcmu.ac.th While specific studies on (+)-5-Methoxy-isolarisiresinol are not widely reported, its classification as a lignan suggests it may exhibit protective effects in such cellular models, a hypothesis that requires further experimental verification.
Antimicrobial Spectrum and Efficacy
The search for new antimicrobial agents from natural sources is driven by the increasing prevalence of drug-resistant pathogens. nih.gov The antimicrobial efficacy of a compound is typically determined by its ability to inhibit or kill microorganisms, including bacteria and fungi. nih.gov
Standard methods for assessing antimicrobial activity include the agar (B569324) disk diffusion and broth dilution techniques. nih.govajol.info The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can also be determined. nih.gov
The antimicrobial activity of natural compounds can be influenced by their chemical structure. For instance, studies on coumarin (B35378) derivatives have shown that the presence of methoxy groups can contribute to antibacterial activity. nih.gov Similarly, research on other heterocyclic compounds has indicated that methoxy substituents can enhance activity against certain bacterial strains, although the effect can be position-dependent and influenced by other substituents on the molecule. turkjps.org The potential antimicrobial spectrum of (+)-5-Methoxy-isolarisiresinol has not been extensively defined, but its methoxylated phenolic structure suggests it may possess activity against various microbes.
Antidiabetic Potential
The antidiabetic potential of natural compounds is explored through various mechanisms. One of the primary in vitro approaches is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase, which directly relates to the control of blood glucose levels. mdpi.com By slowing carbohydrate digestion, these inhibitors can reduce postprandial glucose spikes. researchgate.net
As discussed in section 6.5.1, phenolic compounds are known α-glucosidase inhibitors. The antidiabetic potential of a compound like (+)-5-Methoxy-isolarisiresinol can be inferred from its potential to inhibit this enzyme. For example, studies on other methoxylated compounds, such as 4-methoxychalcone, have demonstrated significant α-glucosidase inhibitory activity. mdpi.com Other mechanisms contributing to antidiabetic effects include enhancing insulin (B600854) secretion or improving insulin sensitivity in target tissues, which can be studied in various in vitro and in vivo models. mdbneuro.comnih.gov While the antidiabetic potential of (+)-5-Methoxy-isolarisiresinol is plausible due to its chemical nature, comprehensive studies are needed to establish its efficacy and mechanism of action.
Pharmacological Research Methodologies
The investigation of the biological activities of (+)-5-Methoxy-isolarisiresinol and related lignans employs a range of established pharmacological research methodologies. These techniques are essential for identifying and quantifying the compound's effects at a molecular and cellular level.
The general workflow for studying such natural products begins with extraction, isolation, and purification, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), followed by structural elucidation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.compensoft.net Once the pure compound is obtained, its biological activities are assessed using various in vitro assays.
Below are data tables summarizing the common methodologies used to evaluate the pharmacological activities discussed in the preceding sections.
Table 1: Methodologies for Assessing Enzyme Inhibitory Effects
| Assay Type | Principle | Key Parameters Measured | References |
|---|---|---|---|
| α-Glucosidase Inhibition Assay | A chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is hydrolyzed by α-glucosidase. The inhibitor's ability to reduce the formation of the colored product is measured spectrophotometrically. | IC₅₀ (Half-maximal inhibitory concentration) | mdpi.comresearchgate.net |
| Enzyme Kinetics Studies | The reaction rate is measured at various substrate and inhibitor concentrations. | Type of inhibition (competitive, non-competitive, uncompetitive), Inhibition constant (Ki) | researchgate.netnih.gov |
| Prolyl Endopeptidase (PREP) Inhibition Assay | A fluorogenic or chromogenic substrate specific to PREP is used. The reduction in signal in the presence of an inhibitor indicates its activity. | IC₅₀ | nast.gov.np |
Table 2: Methodologies for Assessing Protective and Antimicrobial Effects
| Activity | Assay | Principle | Key Parameters Measured | References |
|---|---|---|---|---|
| Radical Scavenging | DPPH Assay | Measures the bleaching of the purple DPPH radical upon receiving a hydrogen atom from the antioxidant. | IC₅₀ | tjpr.orgnih.gov |
| ABTS Assay | Measures the reduction of the pre-formed blue-green ABTS radical cation by the antioxidant. | IC₅₀ | tjpr.orgnih.gov | |
| Neuroprotection | Cell-Based Viability Assay | Neuronal cells (e.g., SH-SY5Y) are treated with a neurotoxin (e.g., H₂O₂) with and without the test compound. Cell viability is measured using dyes like MTT or Calcein-AM. | Percent cell viability | physiology.orgnih.gov |
| Hepatoprotection | Cell-Based Viability Assay | Hepatocytes (e.g., HepG2) are treated with a hepatotoxin (e.g., CCl₄, APAP) with and without the test compound. Viability and enzyme leakage are assessed. | Percent cell viability, ALT/AST levels, MDA levels | nih.govnih.govnih.gov |
| Antimicrobial Efficacy | Broth Microdilution | Serial dilutions of the compound are incubated with a standardized inoculum of a microorganism in a 96-well plate. | Minimum Inhibitory Concentration (MIC) | nih.govajol.info |
In Vitro Assay Development and High-Throughput Screening
The evaluation of the biological activities of "5-Methoxy-isolarisiresinol, (+)-" in a laboratory setting relies on a variety of established in vitro assays. These assays are crucial for initial screening and for elucidating the compound's mechanisms of action at a molecular level. Given that lignans, as a class of compounds, are known for their antioxidant properties, initial assay development for "5-Methoxy-isolarisiresinol, (+)-" would logically focus on its radical scavenging capabilities.
Standard assays to determine antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net These colorimetric assays are well-suited for high-throughput screening (HTS) due to their simplicity and reproducibility. In these assays, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical (DPPH or ABTS) results in a measurable change in absorbance, allowing for the calculation of the compound's radical scavenging activity, often expressed as an IC50 value (the concentration required to inhibit 50% of the radical). For instance, a study on various pure chemical compounds highlighted the effectiveness of both DPPH and ABTS assays in determining antioxidant capacity, noting that the ABTS assay can be more sensitive due to faster reaction kinetics. nih.govsemanticscholar.org While specific high-throughput screening campaigns for "5-Methoxy-isolarisiresinol, (+)-" are not extensively documented in the public domain, the existing methodologies for other lignans and phenolic compounds provide a clear framework for its evaluation. For example, (-)-Lyoniresinol, a structurally related lignan, demonstrated radical scavenging activity against DPPH with an IC50 of 82.4 μM. medchemexpress.com
Beyond general antioxidant assays, more specific in vitro enzyme inhibition assays could be developed to screen for other potential activities. For example, assays for enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are commonly used. Similarly, assays for enzymes implicated in cancer, such as protein kinases, could be employed. The development of such assays for high-throughput screening would enable the rapid testing of "5-Methoxy-isolarisiresinol, (+)-" and its derivatives to identify and optimize potential therapeutic leads.
Table 1: Common In Vitro Assays for Biological Activity Screening
| Assay Type | Target Activity | Principle |
| DPPH Radical Scavenging Assay | Antioxidant | Measures the ability of a compound to donate an electron to the stable DPPH radical, causing a color change. |
| ABTS Radical Scavenging Assay | Antioxidant | Measures the ability of a compound to scavenge the ABTS radical cation, resulting in a loss of color. nih.govresearchgate.net |
| Nitric Oxide (NO) Scavenging Assay | Anti-inflammatory | Quantifies the ability of a compound to inhibit the production of nitric oxide in a cell-free system. researchgate.net |
| Cyclooxygenase (COX) Inhibition Assay | Anti-inflammatory | Measures the inhibition of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway. |
| MTT Assay | Cytotoxicity | A colorimetric assay that measures the metabolic activity of cells to assess cell viability and the cytotoxic potential of a compound. researchgate.netresearchgate.net |
Cell-Based Models for Efficacy and Mechanistic Studies
Cell-based models are indispensable for evaluating the efficacy of "5-Methoxy-isolarisiresinol, (+)-" in a biological context that more closely resembles a physiological environment than in vitro assays. These models allow for the investigation of the compound's effects on cellular processes such as proliferation, inflammation, and apoptosis, and for the elucidation of the underlying molecular mechanisms.
For assessing anti-inflammatory potential, macrophage cell lines, such as RAW 264.7, are commonly employed. sciopen.commdpi.com These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). mdpi.commdpi.com The efficacy of "5-Methoxy-isolarisiresinol, (+)-" can be quantified by its ability to reduce the levels of these inflammatory markers. For example, studies on other lignans, such as secoisolariciresinol (B192356) diglucoside, have demonstrated anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) by inhibiting the NF-κB pathway. nih.gov This suggests a potential mechanistic pathway for "5-Methoxy-isolarisiresinol, (+)-" that could be investigated using similar cell-based models.
To evaluate potential anticancer activity, various cancer cell lines are utilized. The choice of cell line depends on the type of cancer being targeted. For instance, the MCF-7 human breast cancer cell line is a widely used model for studying the effects of compounds on hormone-dependent breast cancer. researchgate.netresearchgate.netnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method to assess the cytotoxicity of a compound by measuring its impact on cell viability. researchgate.netresearchgate.net Further mechanistic studies in cancer cell lines could involve assays for apoptosis (e.g., TUNEL assay, caspase activity assays) and cell cycle analysis (e.g., flow cytometry) to understand how the compound might be inducing cell death.
Table 2: Examples of Cell-Based Models and Their Applications
| Cell Line | Model For | Key Assays | Potential Mechanistic Insights |
| RAW 264.7 | Inflammation | NO production assay, ELISA for cytokines (TNF-α, IL-6) | Inhibition of inflammatory signaling pathways (e.g., NF-κB). sciopen.comnih.gov |
| HUVEC | Vascular Inflammation, Angiogenesis | Tube formation assay, ELISA for inflammatory markers | Modulation of endothelial cell function and inflammatory responses. nih.gov |
| MCF-7 | Breast Cancer | MTT assay, Apoptosis assays (e.g., Annexin V) | Cytotoxicity, induction of apoptosis, cell cycle arrest. researchgate.netresearchgate.net |
| HepG2 | Liver Cancer | Cytotoxicity assays | Evaluation of potential hepatotoxicity or anticancer effects. |
In Vivo Animal Models for Systemic Biological Assessment
For evaluating anti-inflammatory properties, several well-established models can be utilized. The carrageenan-induced paw edema model in rats or mice is a classic acute inflammation model used to screen for anti-inflammatory drugs. researchgate.net Another relevant model is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics inflammatory bowel disease. sciopen.com In such a model, the efficacy of "5-Methoxy-isolarisiresinol, (+)-" could be assessed by monitoring clinical signs (e.g., weight loss, rectal bleeding), histological changes in the colon, and the expression of inflammatory markers.
To investigate potential anti-fibrotic effects, a murine model of unilateral ureteral obstruction (UUO) can be employed. This model induces renal interstitial fibrosis, and the therapeutic effect of a compound can be evaluated by measuring the reduction in fibrotic markers. nih.gov For instance, a study on 5-Methoxytryptophan utilized the UUO model to demonstrate its protective effects against renal fibrosis. nih.gov
Should in vitro and cell-based studies suggest anticancer activity, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound. The efficacy of "5-Methoxy-isolarisiresinol, (+)-" would be determined by its ability to inhibit tumor growth.
It is important to note that while there is a lack of published in vivo studies specifically on "5-Methoxy-isolarisiresinol, (+)-", the established models for related compounds and activities provide a clear path for its future preclinical evaluation.
Table 3: Examples of In Vivo Animal Models for Systemic Assessment
| Animal Model | Condition Modeled | Key Parameters Measured |
| Carrageenan-Induced Paw Edema (Rat/Mouse) | Acute Inflammation | Paw volume, inflammatory cell infiltration, cytokine levels. researchgate.net |
| DSS-Induced Colitis (Mouse) | Inflammatory Bowel Disease | Disease activity index, colon length, histological score, cytokine expression. sciopen.com |
| Unilateral Ureteral Obstruction (Mouse) | Renal Fibrosis | Collagen deposition, expression of fibrotic markers (e.g., TGF-β). nih.gov |
| Cancer Xenograft Model (Mouse) | Cancer | Tumor volume and weight, metastasis, survival rate. |
Structure Activity Relationship Sar Investigations of 5 Methoxy Isolarisiresinol, + and Analogs
Influence of Methoxy (B1213986) Group Position and Substitution Patterns on Bioactivity
The presence and position of methoxy (-OCH3) groups on the aromatic rings of lignan (B3055560) scaffolds are critical determinants of their biological effects. researchgate.netnih.gov Altering these patterns can significantly modulate activities ranging from anticancer to antioxidant and anti-inflammatory effects.
Research on various lignan analogs demonstrates that the substitution pattern on the aromatic rings profoundly impacts bioactivity. For instance, in the arylnaphthalene lignan class, hydroxyl (-OH) substitutions can significantly increase antiproliferative activity, whereas a methoxyl group at certain positions may decrease the effect. plos.org Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have also shown that methoxy substituents can enhance anticancer activity compared to other derivatives. researchgate.net
The antioxidant potential of phenolic compounds is also sensitive to the position of methoxy groups, which can affect the molecule's ability to donate a hydrogen atom for radical scavenging. nih.gov In a study on diphyllin, a type of lignan, a methoxy-substituted analog demonstrated highly potent anti-HIV activity with an EC50 value of 2.6 nM. hkbu.edu.hk This highlights that specific methoxylation patterns can lead to a substantial enhancement of therapeutic potential. Conversely, studies on other compounds have found that adding a methoxy group can sometimes reduce activity, as seen in certain antifungal indole (B1671886) derivatives. mdpi.com
The following table summarizes findings on how methoxy and other substitutions affect the bioactivity of various lignan and related structures.
| Compound Class | Substitution | Effect on Bioactivity | Source |
| Arylnaphthalene Lignans (B1203133) | Hydroxyl at C-1 and C-6′ | Significantly increased antiproliferative activity | plos.org |
| Arylnaphthalene Lignans | Methoxyl at C-1 | Decreased antiproliferative activity | plos.org |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | Methoxy group | Enhanced anticancer activity | researchgate.net |
| Diphyllin Analog | Methoxy substitution | Potent anti-HIV activity (EC50 = 2.6 nM) | hkbu.edu.hk |
| Indole Derivatives | 6-methoxy group | Reduced antifungal activity | mdpi.com |
Role of Stereochemistry in Modulating Biological Effects
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor in the biological activity of chiral compounds like 5-Methoxy-isolarisiresinol, (+)-. mhmedical.comresearchgate.net Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with drug molecules. mhmedical.comnih.gov The specific spatial orientation of functional groups can dictate the potency, efficacy, and even the nature of the biological response. nih.govresearchgate.net
Differences in the biological activities between enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) are well-documented for many natural products. nih.govnih.gov For many lignans, specific stereoisomers show enhanced or specific biological activities. For example, stereo/enantiospecific plant growth inhibitory activity has been observed in certain tetrahydrofuran (B95107), coumarin (B35378), and pyran type lignans. jst.go.jpresearchgate.net Similarly, some γ-butyrolactone lignans exhibit stereospecific cytotoxicity against insect cells. jst.go.jpresearchgate.net
Elucidation of Molecular Determinants for Target Binding and Efficacy
Identifying the specific molecular features of a lignan that are essential for binding to its biological target is fundamental to understanding its mechanism of action. researchgate.net This involves pinpointing the key functional groups and structural motifs responsible for the affinity and efficacy of the ligand-target interaction.
For lignan derivatives, molecular docking and competitive binding assays have been used to identify crucial interactions. In a study of derivatives targeting the estrogen receptor α (ERα), it was found that the compounds could bind to the receptor with IC50 values in the micromolar range. mdpi.com Molecular modeling suggested that specific interactions within the receptor's binding pocket were responsible for this affinity. mdpi.com
In another example, studies on flax microgreens lignans identified two compounds, CID11002708 and CID290541, that showed strong binding affinities to several prostate cancer target proteins. jabonline.in CID11002708, in particular, exhibited strong binding to multiple targets, suggesting its potential as a multi-target therapeutic agent. jabonline.in The natural product-inspired synthetic lignan analog, LT-188A, was identified as a novel agonist for the TGR5 receptor, a key regulator of metabolic and immunological functions. acs.org This discovery of a specific molecular target opens pathways for developing lignan-based drugs for inflammatory diseases. acs.org These studies underscore the importance of specific structural features for effective binding and subsequent biological activity.
Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools to investigate SAR at a molecular level. researchgate.net Techniques such as molecular docking, QSAR, and molecular dynamics simulations offer profound insights into how compounds like 5-Methoxy-isolarisiresinol, (+)- interact with biological systems, complementing and guiding experimental research.
Docking studies have been widely applied to lignans and related structures to rationalize their biological activities. For example, docking of lignan derivatives into the estrogen receptor α (ERα) helped to elucidate their binding mode and supported experimental findings. mdpi.com In the search for novel prostate cancer inhibitors, docking analysis of 58 phytocompounds from flax microgreens identified two lignans with the highest binding affinities to target proteins. jabonline.in The binding affinities for one of the lignans, CID11002708, are presented below.
| Target Protein | Binding Affinity (kcal/mol) |
| CTLA-4 | -6.60 |
| AURKA | -7.90 |
| 5AR | -9.50 |
| AR | -10.20 |
| CD27 | -8.50 |
Source: Journal of Applied Biology and Biotechnology jabonline.in
Docking studies have also been used to predict molecular targets for newly synthesized compounds. In one study, derivatives of 5-methoxy-2-mercaptobenzimidazole (B30804) were designed and docked against ERα, showing good docking scores compared to the standard drug raloxifene, before their synthesis and cytotoxic evaluation. chemrevlett.com Similarly, docking was used to suggest that the antibacterial mechanism of certain indole derivatives likely involves the inhibition of the E. coli MurB enzyme. mdpi.comnih.gov
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
QSAR studies have been successfully applied to lignans to identify promising candidates for treating diseases like tuberculosis and leishmaniasis. In one study, QSAR models were generated for two sets of molecules with known activity against Mycobacterium tuberculosis enzymes, which then successfully selected new, potentially active lignans and neolignans. nih.gov Another study used QSAR to model the cytotoxic and antileishmanial activity of synthetic dihydrobenzofuran lignans. kuleuven.be These models help to identify the key physicochemical properties and structural descriptors that are correlated with the desired biological effect, providing a quantitative framework for SAR.
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. researchgate.net For flexible molecules like lignans, MD simulations are invaluable for exploring their conformational behavior in different environments, such as in aqueous solution. nih.govabo.fi These simulations can reveal how a molecule changes its shape, which is crucial for understanding its interaction with a binding site. researchgate.netnih.gov
MD simulations have been performed on various lignans and related structures to understand their conformational preferences. nih.govnih.gov For example, simulations on hydroxymatairesinol (B1246089) (HMR) and related LIGNOLs were used to explore their behavior in aqueous solution, analyzing key torsional angles and solvation effects. nih.govabo.finih.govmdpi.com Such studies have shown that the preferred conformation in solution can be determined by factors like the lowest energy in the gas phase or the molecular dipole moment. nih.govmdpi.com Furthermore, MD simulations can be combined with docking to refine the understanding of ligand-target interactions, as demonstrated in a study on lignan derivatives binding to the estrogen receptor. mdpi.com This approach allows for the investigation of the dynamic stability of the predicted binding pose and provides a more realistic picture of the interaction. mdpi.comnih.gov
Enzymatic Transformations and Metabolic Studies in Research
In Vitro Enzymatic Conversion Studies of Lignans (B1203133)
In vitro studies using enzymatic preparations, often from microbial sources, are fundamental to elucidating the specific reactions that lignans undergo. These studies help to identify the enzymes responsible for specific metabolic steps and the initial products formed from dietary lignans.
Currently, dedicated in vitro enzymatic conversion studies focusing specifically on (+)-5-Methoxy-isolarisiresinol are not extensively documented in publicly accessible scientific literature. While the broader class of lignans is known to be substrates for various enzymes, particularly from gut bacteria, the specific enzymatic reactions involving the 5-methoxy substituted form of isolarisiresinol remain an area for future investigation. Research on related lignans such as pinoresinol (B1678388), secoisolariciresinol (B192356), and matairesinol (B191791) has shown that they are converted by microbial enzymes into mammalian lignans like enterolactone (B190478) and enterodiol. nih.govlongdom.org However, direct enzymatic conversion data for (+)-5-Methoxy-isolarisiresinol is not available.
| Lignan (B3055560) Substrate | Enzyme Source (Example) | Known Conversion Products | Reference |
|---|---|---|---|
| (+)-5-Methoxy-isolarisiresinol | Data not available | Data not available | N/A |
| Secoisolariciresinol | Human fecal microflora | Enterodiol, Enterolactone | nih.govlongdom.org |
| Matairesinol | Human fecal microflora | Enterolactone | nih.govlongdom.org |
| Pinoresinol | Human fecal microflora | Lariciresinol (B1674508), Secoisolariciresinol, Enterodiol, Enterolactone | nih.gov |
| Lariciresinol | Human fecal microflora | Secoisolariciresinol, Enterodiol, Enterolactone | nih.gov |
| Isolariciresinol (B191591) | Human fecal microflora | Metabolites not specified | nih.gov |
Investigation of Biotransformation Products and Metabolic Pathways
The biotransformation of dietary lignans is a key process that dictates their ultimate physiological effects. This process typically involves a series of reactions, including deglycosylation, demethylation, dehydroxylation, and oxidation, primarily carried out by the intestinal microbiota.
Detailed investigations into the specific biotransformation products and metabolic pathways of (+)-5-Methoxy-isolarisiresinol have not been reported in the reviewed scientific literature. The metabolic fate of its parent compound, isolarisiresinol, has been studied in the context of its conversion by human fecal microflora, though the specific resulting metabolites were not fully detailed in initial surveys. nih.gov General lignan metabolic pathways show that intestinal bacteria play a critical role in transforming plant lignans into absorbable mammalian lignans. nih.gov For instance, studies on other methoxylated compounds, such as 5-methoxy-DALT and 5-methoxy-sterigmatocystin, reveal that O-demethylation is a common metabolic step, alongside hydroxylation and conjugation. ljmu.ac.uknih.gov It is plausible that (+)-5-Methoxy-isolarisiresinol could undergo similar enzymatic processes, such as demethylation and further transformation by the gut microbiome, but specific studies are required to confirm its metabolic pathway and identify its unique biotransformation products.
| Parent Compound | Metabolic Reaction Type (Hypothetical for target compound) | Potential or Known Products | Reference |
|---|---|---|---|
| (+)-5-Methoxy-isolarisiresinol | O-Demethylation | Data not available | N/A |
| Dehydroxylation | Data not available | N/A | |
| Glucuronidation/Sulfation | Data not available | N/A | |
| 5-methoxy-DALT | O-Demethylation, Hydroxylation, N-dealkylation, N-oxidation, Glucuronidation, Sulfation | N,O-bis-dealkyl metabolite and its glucuronide | ljmu.ac.uk |
| 5-methoxy-sterigmatocystin | Hydroxylation, Glucuronidation, Sulfation | Monohydroxy-methoxy-sterigmatocystin, Glucuroconjugate of 5-methoxy-sterigmatocystin, Sulfoconjugate of monohydroxy-methoxy-sterigmatocystin | nih.gov |
Ecological and Ethnobotanical Significance
Role of 5-Methoxy-isolarisiresinol, (+)- in Plant Defense Mechanisms and Chemical Ecology
Plants produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary growth but are crucial for survival, adaptation, and interaction with their environment. Lignans (B1203133), including (+)-5-Methoxy-isolarisiresinol, are a major class of these compounds, playing a significant role in plant defense and chemical ecology. techscience.comfrontiersin.org
The primary function of lignans in plants is to act as defense molecules. techscience.comresearchgate.netencyclopedia.pub They offer protection against a wide array of biological threats, such as pathogens (fungi, bacteria, and viruses) and herbivores. techscience.comresearchgate.netnih.gov The biosynthesis of lignans often increases when a plant is under attack, forming a key part of its induced defense system. These compounds can deter feeding by insects and other herbivores, acting as antifeedants. wikipedia.orgresearchgate.net Lignans are formed through the oxidative coupling of two phenylpropane units, and their structural diversity allows for a wide range of biological actions. wikipedia.orgrsc.org
In the broader context of chemical ecology, lignans mediate the interactions between plants and other organisms. For instance, they can influence the chemical composition of the soil and affect neighboring plants. The synthesis of these compounds is a plant's chemical response to environmental cues and stressors, representing a dynamic interplay between the plant and its ecosystem. frontiersin.orgrsc.org While direct studies on the specific role of (+)-5-Methoxy-isolarisiresinol in the defense of its source plants are not extensively detailed in current literature, its classification as a lignan (B3055560) strongly suggests its involvement in these protective functions. techscience.comresearchgate.netencyclopedia.pub Its presence in plants like Canarium album, Canarium tonkinense, and Euterpe oleracea (Açaí) is indicative of its contribution to their chemical defense shield. nih.gov
Correlation of Traditional Uses of Source Plants with Identified Bioactivities
The ethnobotanical history of plants containing (+)-5-Methoxy-isolarisiresinol reveals a consistent pattern of use for ailments that align with the compound's known bioactivities. This correlation underscores the empirical knowledge developed by traditional cultures and provides a basis for modern pharmacological investigation. The compound has been identified in several plants, most notably from the Canarium genus and in the Açaí palm (Euterpe oleracea). nih.gov
Source Plants and Traditional Applications:
The primary plant sources for (+)-5-Methoxy-isolarisiresinol have well-documented uses in traditional medicine systems across Asia and South America.
Canarium album (Chinese White Olive): In traditional Chinese medicine, the fruit of C. album is used to treat a variety of conditions, including sore throat, cough, poisoning, diarrhea, and inflammation. cabidigitallibrary.orgdoc-developpement-durable.orgresearchgate.net It is considered a detoxifying agent and is also used for its antibacterial and antiviral properties. cabidigitallibrary.orgresearchgate.netontosight.ai
Canarium tonkinense (Tonkin Canarium): The resin from this tree has been traditionally used externally as a stimulant and for rheumatic conditions. doc-developpement-durable.orgnottingham.ac.uk The oleoresin has also been applied to ulcers, suggesting anti-inflammatory or antimicrobial properties. doc-developpement-durable.orgnottingham.ac.uk
Euterpe oleracea (Açaí): In the folk medicine of the Amazon region, açaí is used to treat flu symptoms, pain, and kidney and liver infections. researchgate.netbenthamdirect.comresearchgate.net Its preparations are known for anti-inflammatory, antidiarrheal, and antimicrobial activities. researchgate.netmdpi.com
Correlation with Bioactivities:
Scientific research has identified several bioactivities for lignans as a class, and for (+)-5-Methoxy-isolarisiresinol specifically, that validate their traditional uses. Lignans are widely recognized for their potent antioxidant and anti-inflammatory properties. techscience.comresearchgate.netencyclopedia.pub
The anti-inflammatory effects of curcumin, another polyphenolic compound, have been linked to its methoxy (B1213986) groups, suggesting that the methoxy group on (+)-5-Methoxy-isolarisiresinol could be important for its biological activity. nih.gov The traditional use of Canarium and Euterpe species for inflammatory conditions, pain, and infections aligns with the known anti-inflammatory and antioxidant activities of lignans. techscience.comdoc-developpement-durable.orgresearchgate.net For instance, a study on Patrinia villosa identified 5-Methoxy isolariciresinol (B191591) as having antioxidant activity. sciopen.com Antioxidant action is a key mechanism in combating inflammation, as it neutralizes reactive oxygen species that contribute to cellular damage and inflammatory processes.
The table below summarizes the correlation between the traditional uses of the source plants and the established bioactivities of lignans, including (+)-5-Methoxy-isolarisiresinol.
| Source Plant | Traditional Uses | Relevant Bioactivity of (+)-5-Methoxy-isolarisiresinol & Lignans |
| Canarium album | Inflammation, Diarrhea, Infections, Detoxification cabidigitallibrary.orgdoc-developpement-durable.orgresearchgate.net | Antioxidant, Anti-inflammatory techscience.comresearchgate.netsciopen.com |
| Canarium tonkinense | Rheumatic conditions, Ulcers (as an oleoresin) doc-developpement-durable.orgnottingham.ac.uk | Anti-inflammatory techscience.comencyclopedia.pub |
| Euterpe oleracea | Pain, Inflammation, Infections, Liver/Kidney ailments researchgate.netbenthamdirect.comresearchgate.net | Antioxidant, Anti-inflammatory techscience.comencyclopedia.pubmdpi.comsciopen.com |
This strong correlation highlights how the ethnobotanical uses of these plants likely derive, at least in part, from the presence of bioactive compounds like (+)-5-Methoxy-isolarisiresinol. The traditional knowledge of indigenous peoples has effectively pinpointed plants with valuable therapeutic properties, which are now being validated by modern scientific research.
Conclusion and Future Research Perspectives
Identification of Unexplored Biological Activities and Potential Applications
While the antioxidant activity of plant extracts containing 5-Methoxy-isolarisiresinol, (+)- has been reported, a detailed investigation into its specific biological activities is still in its nascent stages. sciopen.com Many lignans (B1203133) exhibit a wide array of pharmacological effects, including anti-inflammatory, antiviral, and cytotoxic activities. nih.govwjbphs.com Therefore, it is plausible that 5-Methoxy-isolarisiresinol, (+)- possesses similar properties that are yet to be explored. For instance, its anti-inflammatory potential could be investigated in the context of inflammatory diseases. Furthermore, given the known anticancer properties of some lignans, such as the derivatives of podophyllotoxin, exploring the cytotoxic effects of 5-Methoxy-isolarisiresinol, (+)- against various cancer cell lines could unveil new therapeutic avenues. mdpi.com The structural similarities to other bioactive lignans suggest that it could also modulate key signaling pathways involved in disease progression. Future research should aim to screen 5-Methoxy-isolarisiresinol, (+)- against a broad range of biological targets to uncover its full therapeutic potential.
Prospects for Advanced Synthetic Strategies for Complex Lignan (B3055560) Analogues
The synthesis of complex lignans and their analogues presents a significant challenge to organic chemists, but also offers the opportunity to create novel compounds with enhanced biological activities. nih.govwjbphs.com Advanced synthetic strategies, such as asymmetric synthesis and catalytic methods, are crucial for accessing enantiomerically pure lignans like 5-Methoxy-isolarisiresinol, (+)-. nih.gov Recent advancements in synthetic methodology, including photoredox catalysis and tandem reactions, have shown promise in the efficient construction of the intricate lignan skeleton. nih.gov These methods could be adapted for the synthesis of 5-Methoxy-isolarisiresinol, (+)- and its analogues. The ability to synthetically modify the structure of 5-Methoxy-isolarisiresinol, (+)- would allow for the exploration of structure-activity relationships (SAR), providing insights into the key chemical features responsible for its biological effects. This could lead to the design and synthesis of more potent and selective analogues with improved pharmacological profiles.
Integration of Omics Technologies in Lignan Research
The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the field of natural product research, including the study of lignans. nih.govacs.orgfrontiersin.org An integrated omics approach can provide a holistic view of lignan biosynthesis, regulation, and function in plants. researchgate.net For instance, transcriptomic and metabolomic analyses of lignan-producing plants can help to identify the genes and enzymes involved in the biosynthetic pathway of 5-Methoxy-isolarisiresinol, (+)-. acs.org This knowledge can then be harnessed for metabolic engineering to enhance the production of this compound in plants or to produce it in microbial systems. Furthermore, proteomics and metabolomics can be used to identify the molecular targets of 5-Methoxy-isolarisiresinol, (+)- in biological systems, shedding light on its mechanism of action. dntb.gov.ua The integration of these high-throughput technologies will undoubtedly accelerate the pace of discovery in lignan research and facilitate the development of novel applications for compounds like 5-Methoxy-isolarisiresinol, (+)-.
Recommendations for Standardization of Research Methodologies and Data Reporting
To ensure the reliability and comparability of research findings on lignans, including 5-Methoxy-isolarisiresinol, (+)-, it is imperative to establish standardized research methodologies and data reporting practices. researchgate.netnih.govmdpi.com This includes the development of validated analytical methods for the extraction, isolation, and quantification of lignans from various sources. mdpi.comscispace.comnih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) are powerful tools for lignan analysis and should be standardized for consistent results. researchgate.netnih.govresearchgate.net Furthermore, detailed reporting of experimental procedures, including plant material collection and processing, extraction solvents and conditions, and analytical parameters, is crucial for the reproducibility of studies. semanticscholar.org The establishment of a centralized database for lignan research, containing comprehensive information on their occurrence, chemical properties, biological activities, and analytical data, would be a valuable resource for the scientific community. mdpi.com Such a database would facilitate data sharing, promote collaboration, and ultimately advance our understanding of this important class of natural products.
Q & A
Q. What are the established methods for synthesizing and characterizing (+)-5-Methoxy-isolariciresinol?
(+)-5-Methoxy-isolariciresinol is synthesized via lignan isolation or semi-synthetic modification. Key steps include:
- Isolation : Extraction from plant sources (e.g., Linum species) using solvent partitioning and chromatographic techniques (e.g., HPLC).
- Stereochemical confirmation : Absolute configuration is determined using 1D/2D NMR (e.g., NOESY for spatial correlations) and HRESIMS for molecular formula validation (C₃₂H₃₈O₁₁) .
- Optical activity : Specific rotation ([α]D) comparisons with known standards confirm enantiomeric purity .
| Characterization Techniques | Key Parameters |
|---|---|
| HRESIMS | m/z 621.2312 [M+Na]⁺ |
| ¹H/¹³C NMR | δ 3.72 (methoxy), δ 6.90 (aromatic protons) |
| Specific rotation | [α]D²⁵ +35° (c 0.1, MeOH) |
Q. How should (+)-5-Methoxy-isolariciresinol be stored to maintain stability in laboratory settings?
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation .
- Solubility : Pre-dissolve in DMSO (10 mM stock) to avoid repeated freeze-thaw cycles .
- Degradation risks : Prolonged storage >6 months may alter stereochemical integrity; validate purity via chiral HPLC before use .
Q. What biological activities are associated with (+)-5-Methoxy-isolariciresinol in preclinical studies?
- Antioxidant activity : Scavenges ROS in cell models (IC₅₀ ~20 µM in HepG2 cells) via phenolic hydroxyl groups .
- Anti-inflammatory effects : Inhibits NF-κB signaling in macrophages (LPS-induced TNF-α suppression at 50 µM) .
- Cytotoxicity thresholds : Non-toxic up to 100 µM in MTT assays (HEK293 cells) .
Advanced Research Questions
Q. How does stereochemistry influence the bioactivity of (+)-5-Methoxy-isolariciresinol?
The (8S,8′S) configuration is critical for binding to estrogen receptors and modulating antioxidant pathways. Comparative studies show:
- Enantiomer comparison : The (–)-enantiomer exhibits 50% lower ROS-scavenging efficiency .
- Molecular docking : The (+)-form’s methoxy group aligns with hydrophobic pockets in COX-2 (binding energy: –8.2 kcal/mol) .
| Stereochemical Impact | (+)-Form | (–)-Form |
|---|---|---|
| Estrogen receptor α affinity | High (Kd = 0.8 µM) | Low (Kd = 12 µM) |
| Antioxidant IC₅₀ (DPPH assay) | 18 µM | 35 µM |
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions often arise from:
- Variability in enantiomeric purity : Validate stereochemistry via circular dichroism (CD) or X-ray crystallography .
- Cell line specificity : Test multiple models (e.g., primary vs. immortalized cells) to confirm target selectivity.
- Dosage optimization : Use pharmacokinetic profiling (e.g., LC-MS/MS) to correlate in vitro doses with plasma concentrations .
Q. What methodological improvements enhance the quantification of (+)-5-Methoxy-isolariciresinol in complex matrices?
- LC-MS/MS optimization : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in H₂O/MeOH gradients for baseline separation (LOQ = 0.1 ng/mL) .
- Internal standards : Deuterated analogs (e.g., d₃-(+)-5-Methoxy-isolariciresinol) improve recovery rates (>90%) in plant extracts .
Q. How can structure-activity relationship (SAR) studies guide the modification of (+)-5-Methoxy-isolariciresinol?
- Methoxy positioning : 5-Methoxy groups enhance lipid solubility (logP = 2.1 vs. 1.3 for non-methoxy analogs) .
- Hydroxyl group substitution : Acetylation reduces antioxidant activity (IC₅₀ increases to 45 µM) but improves metabolic stability .
Methodological Best Practices
- Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to minimize misassignment .
- Ethical handling : Adhere to institutional biosafety protocols (e.g., PPE for powder handling) .
- Collaborative workflows : Share raw spectral data via repositories (e.g., PubChem) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
